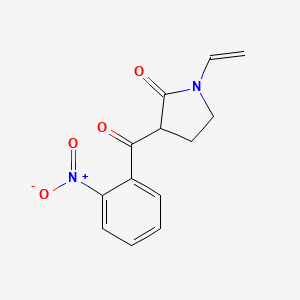
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone is an organic compound that belongs to the class of nitrobenzoyl derivatives It is characterized by the presence of a nitro group attached to a benzoyl ring, which is further connected to a pyrrolidinone ring with a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone typically involves the nitration of benzoyl derivatives followed by the introduction of the pyrrolidinone ring. One common method includes the reaction of 2-nitrobenzoyl chloride with 1-vinyl-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzoyl derivatives with oxidized functional groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The vinyl group allows for further functionalization, enhancing the compound’s versatility in different applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Nitrobenzyl)-1-vinyl-2-pyrrolidinone: Similar structure but with a benzyl group instead of a benzoyl group.
3-(2-Nitrobenzoyl)-1-ethyl-2-pyrrolidinone: Similar structure but with an ethyl group instead of a vinyl group.
3-(2-Nitrobenzoyl)-1-methyl-2-pyrrolidinone: Similar structure but with a methyl group instead of a vinyl group.
Uniqueness
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone is unique due to the presence of both a nitrobenzoyl group and a vinyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H12N2O4 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
1-ethenyl-3-(2-nitrobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O4/c1-2-14-8-7-10(13(14)17)12(16)9-5-3-4-6-11(9)15(18)19/h2-6,10H,1,7-8H2 |
Clave InChI |
WXBKQSRXPWOZDF-UHFFFAOYSA-N |
SMILES canónico |
C=CN1CCC(C1=O)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




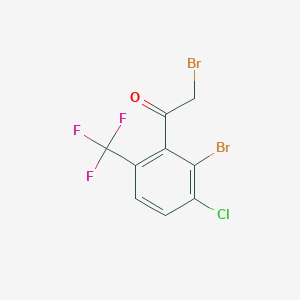
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/no-structure.png)
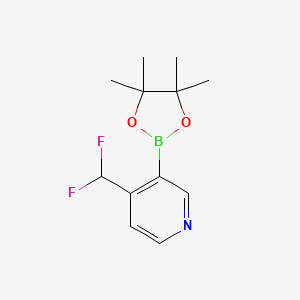



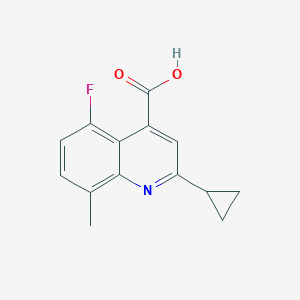
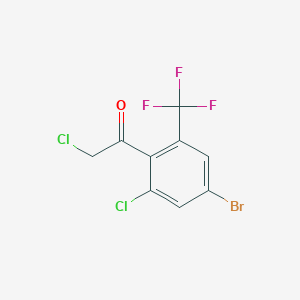

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
